![molecular formula C22H14FN3O5 B6489873 N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 887876-52-0](/img/structure/B6489873.png)
N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
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Description
N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H14FN3O5 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.09174872 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS Number: 887876-52-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H14FN3O5, with a molecular weight of 419.4 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Synthesis
The synthesis of this compound typically involves the coupling of 2-fluoroaniline with a benzofuran derivative, followed by the introduction of the nitrobenzamide group. Various synthetic routes have been explored to optimize yield and purity, resulting in compounds with different substituents that can affect their biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from the benzofuran scaffold have demonstrated MIC values as low as 0.78 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The presence of electron-withdrawing groups, such as the nitro group in this compound, enhances antibacterial potency by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
Benzofuran derivatives are also being investigated for their anticancer properties. Some findings indicate:
- Cell Line Testing : Compounds with similar structures have been tested against various cancer cell lines, showing promising cytotoxic effects. For example, certain benzofuran derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
- Apoptosis Induction : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways, although specific data for this compound is still limited.
Case Studies
- Antimicrobial Efficacy : A study evaluated several benzofuran derivatives for their antibacterial activity against E. coli and P. aeruginosa. The results indicated that modifications at the C-3 position significantly influenced antibacterial efficacy, with some compounds achieving MICs comparable to standard antibiotics .
- Anticancer Screening : In a comparative analysis of various benzofuran derivatives, compounds structurally related to this compound were shown to inhibit tumor growth in vitro by disrupting cell cycle progression .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-16-6-2-3-7-17(16)24-22(28)20-19(15-5-1-4-8-18(15)31-20)25-21(27)13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLNKELAWZXRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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